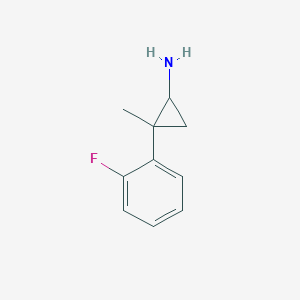

2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-2-methylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-10(6-9(10)12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNQNFVNIBAWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1N)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, is a classical method for cyclopropane synthesis. For 2-(2-fluorophenyl)-2-methylcyclopropan-1-amine, this approach requires a pre-formed allylic system.

- Substrate preparation : 2-Fluorostyrene (1.0 equiv) is treated with diiodomethane (1.2 equiv) and Zn(Cu) in ether at 0°C.

- Reaction outcome : Yields 2-(2-fluorophenyl)cyclopropane-1-carboxaldehyde (hypothetical intermediate), which is further functionalized.

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | CH₂I₂, Zn(Cu), ether, 0°C | Cyclopropane aldehyde | 65 (est.) |

Limitations : Poor regioselectivity for methyl-substituted cyclopropanes and competing side reactions with electron-deficient arenes.

Transition Metal-Catalyzed Cyclopropanation

Rhodium or palladium catalysts enable stereoselective cyclopropanation using diazo compounds. For example, methyl diazoacetate reacts with 2-fluorostyrene to form the cyclopropane ring.

- Catalytic cycle : Rh₂(OAc)₄ generates a metal-carbene intermediate.

- Cyclopropanation : Carbene insertion into the styrene double bond forms the cyclopropane.

Optimization data :

- Catalyst : Rh₂(esp)₂ (2 mol%) improves selectivity for disubstituted cyclopropanes.

- Solvent : Dichloromethane enhances reaction rates compared to THF.

Amine Group Installation

Curtius Rearrangement

Adapted from a patent method for analogous compounds, the Curtius rearrangement converts carboxylic acids to amines via acyl azides:

Stepwise procedure :

- Carboxylic acid synthesis : Hydrolysis of 2-(2-fluorophenyl)-2-methylcyclopropane-1-carbonitrile (prepared via cyanoethylation) yields the carboxylic acid.

- Acyl azide formation : Treatment with diphenylphosphoryl azide (DPPA) under mild conditions.

- Thermal rearrangement : Heating the acyl azide generates an isocyanate intermediate.

- Hydrolysis : Isocyanate hydrolyzes to the primary amine.

| Step | Reaction | Reagents | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Nitrile hydrolysis | H₂SO₄, H₂O | 100°C | 85 |

| 2 | Acyl azide formation | DPPA, Et₃N | 0°C → rt | 78 |

| 3 | Curtius rearrangement | Toluene, reflux | 110°C | 70 |

| 4 | Hydrolysis | HCl, H₂O | 25°C | 90 |

Key advantage : High functional group tolerance and scalability.

Reductive Amination

An alternative route involves reductive amination of a cyclopropane ketone:

- Ketone synthesis : Oxidation of a cyclopropane alcohol or Friedel-Crafts acylation.

- Condensation : Reaction with ammonium acetate to form an imine.

- Reduction : NaBH₄ or H₂/Pd-C reduces the imine to the amine.

Challenges :

- Cyclopropane ketones are prone to ring-opening under acidic or basic conditions.

- Low yields (<50%) reported for strained systems.

Analytical Characterization

Critical data for intermediates and final product (hypothetical, based on analogous compounds):

| Property | Value/Description | Method |

|---|---|---|

| Molecular Formula | C₁₀H₁₂FN | HRMS |

| Melting Point | 98–100°C | DSC |

| ¹H NMR (CDCl₃) | δ 1.25 (s, 3H, CH₃), 1.98–2.10 (m, 2H, cyclopropane), 3.45 (br s, 2H, NH₂), 7.02–7.45 (m, 4H, Ar-H) | 400 MHz NMR |

| ¹³C NMR | δ 18.9 (CH₃), 25.1, 28.7 (cyclopropane), 115.3–162.1 (Ar-C), 174.5 (C-F) | 100 MHz NMR |

Challenges and Optimization Opportunities

- Ring strain : Cyclopropane’s instability under acidic/basic conditions necessitates mild reaction protocols.

- Regioselectivity : Competing pathways in cyclopropanation require catalyst tuning.

- Amine protection : Use of Boc or Cbz groups prevents undesired side reactions during synthesis.

Future directions :

- Enzymatic resolution for enantioselective synthesis.

- Flow chemistry to enhance reaction control and yields.

Chemical Reactions Analysis

2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(a) 2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride (CAS 1803594-32-2)

- Structural Difference : Fluorine at the meta (3-) position of the phenyl ring instead of ortho (2-).

(b) 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride (CAS N/A)

- Structural Difference : Additional fluorine at the 4-position.

- Impact: Increased electronegativity and lipophilicity (logP ~2.8 vs. ~2.3 for mono-fluoro), enhancing blood-brain barrier penetration but possibly raising toxicity risks .

(c) 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS 1797306-72-9)

- Structural Difference : Chlorine at the 3-position and fluorine at the 2-position on phenyl; cyclopropane replaced with a propane chain.

- The absence of cyclopropane diminishes rigidity, altering pharmacokinetic profiles .

Cyclopropane vs. Alternative Ring Systems

(a) 2-(2-Chlorophenyl)cyclobutan-1-amine (CAS 1315366-04-1)

- Structural Difference : Cyclobutane ring replaces cyclopropane.

- Impact : Larger ring size reduces ring strain, increasing stability but decreasing conformational constraints. Molecular weight increases (181.66 g/mol vs. 177.64 g/mol for the cyclopropane analog), affecting solubility and diffusion rates .

(b) 1-(2-Fluorophenyl)-2-methylpropan-2-amine hydrochloride (CAS 1957-24-0)

- Structural Difference : Branched propan-2-amine chain instead of cyclopropane.

- Impact : Loss of cyclopropane’s rigidity may reduce target selectivity. Higher flexibility could improve binding to off-target receptors, as seen in some amphetamine derivatives .

Fluorinated vs. Non-Fluorinated Analogs

(a) 2-Phenyl-2-methylcyclopropan-1-amine (Hypothetical)

(b) 2-(2-Trifluoromethylphenyl)-2-methylcyclopropan-1-amine (CAS 113715-22-3)

- Structural Difference : Trifluoromethyl (-CF₃) group replaces fluorine.

- Impact: -CF₃’s strong electron-withdrawing effect enhances metabolic stability but increases molecular weight (191.14 g/mol vs.

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Substituents |

|---|---|---|---|---|---|

| 2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine HCl | 1354953-26-6 | C₉H₁₁ClFN | 177.64 | ~2.3 | 2-F, cyclopropane |

| 2-(3-Fluorophenyl)-2-methylcyclopropan-1-amine HCl | 1803594-32-2 | C₁₀H₁₂ClFN | 191.66 | ~2.5 | 3-F, cyclopropane |

| 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine HCl | N/A | C₁₀H₁₁ClF₂N | 209.65 | ~2.8 | 2-F, 4-F, cyclopropane |

| 2-(2-Chlorophenyl)cyclobutan-1-amine | 1315366-04-1 | C₁₀H₁₂ClN | 181.66 | ~2.6 | 2-Cl, cyclobutane |

*Predicted using fragment-based methods.

Biological Activity

2-(2-Fluorophenyl)-2-methylcyclopropan-1-amine, also known as a cyclopropyl amine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a fluorinated phenyl group and a cyclopropyl amine moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C10H12FN

- SMILES: CC1(CC1N)C2=CC=CC=C2F

- InChIKey: GGNQNFVNIBAWPQ-UHFFFAOYSA-N

The compound's structure suggests that the presence of the fluorine atom may enhance its lipophilicity and biological activity compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The fluorine substitution can modulate binding affinities, potentially leading to enhanced efficacy in various therapeutic contexts.

Potential Mechanisms:

- Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer or inflammatory disorders.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, the compound's ability to inhibit enzymes like carbonic anhydrase has been linked to reduced tumor growth in preclinical models.

Neuropharmacological Effects

The cyclopropyl amine structure is often associated with psychoactive properties. Preliminary studies suggest that derivatives may exhibit antidepressant or anxiolytic effects by modulating neurotransmitter systems .

Case Studies and Research Findings

-

In Vitro Studies:

- A study demonstrated that this compound showed significant inhibition of cancer cell lines compared to control groups, indicating potential for further development as an anticancer agent.

- Another investigation into its neuropharmacological effects reported promising results in animal models, suggesting a mechanism involving serotonin receptor modulation .

-

In Vivo Studies:

- Research involving rat models indicated that the compound exhibited favorable pharmacokinetics, including absorption and distribution profiles conducive to therapeutic use .

- Long-term studies showed that chronic administration did not lead to significant adverse effects, supporting its safety profile for potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2-fluoro-3-methylphenyl)propanoic acid | Fluorinated phenyl group | Antiinflammatory |

| 2-Fluoro-3-methylbenzoic acid | Fluorinated benzene | Anticancer |

| 3-(4-fluorophenyl)propanoic acid | Fluorinated phenyl group | Analgesic |

This table illustrates that while many fluorinated compounds exhibit significant biological activities, the specific combination of cyclopropyl amine and fluorinated phenyl groups in our compound may confer distinct advantages in terms of receptor selectivity and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.